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Abstract
Buparlisib, also known as BKM120, is a potent, orally bioavailable pan-Class I

phosphoinositide 3-kinase (PI3K) inhibitor developed by Novartis.[1][2] As a member of the 2,6-

dimorpholino pyrimidine derivative family, it competitively binds to the ATP-binding pocket of all

four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), playing a significant role in

inhibiting cell proliferation, promoting apoptosis, and blocking angiogenesis by antagonizing the

PI3K/AKT/mTOR pathway.[3][4] This document provides an in-depth technical overview of the

discovery, mechanism of action, synthesis, and key experimental protocols related to

Buparlisib, intended for professionals in the field of drug development and oncology research.

Discovery and Rationale
The PI3K/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently

activated signaling pathways in human cancers, making it a critical therapeutic target.[5][6] Its

activation can be triggered by various genetic alterations, including mutations in the PIK3CA

gene (encoding the p110α catalytic subunit) or loss-of-function mutations in the tumor

suppressor PTEN.[6] This constitutive activation promotes cell growth, survival, and resistance

to therapy.[7]

The development of Buparlisib was driven by the need for a potent inhibitor that could target

all Class I PI3K isoforms, thereby providing a broad-spectrum approach to treating cancers with
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a dysregulated PI3K pathway.[1][3] The discovery process began with screening libraries of

compounds, which identified the 2,6-dimorpholino pyrimidine scaffold as a promising starting

point. Through structure-activity relationship (SAR) studies and optimization of its

pharmacological properties, Buparlisib (BKM120) was identified as a lead candidate with

excellent brain penetration and oral bioavailability, suitable for clinical development.[7][8]
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Caption: The discovery workflow leading to the selection of Buparlisib.

Mechanism of Action
Buparlisib functions by competitively binding to the ATP-binding site in the lipid kinase domain

of the Class I PI3K isoforms.[3] This inhibition prevents the phosphorylation of

phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate

(PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream kinases

such as PDK1 and AKT. By blocking PIP3 production, Buparlisib effectively halts the activation

of the entire PI3K/AKT/mTOR signaling cascade.[9] This leads to the inhibition of critical

cellular processes that drive tumorigenesis, including cell cycle progression, cell growth, and

survival, ultimately promoting apoptosis in cancer cells.[4]
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

Biochemical and Cellular Activity
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Buparlisib is a potent inhibitor of all four Class I PI3K isoforms, with IC50 values in the

nanomolar range. Its activity extends to common activating mutations of p110α. However, it

shows significantly less potency against other related kinases, highlighting its selectivity.[10]

Target IC50 (nM)

p110α (wild-type) 52[11][12][13][14]

p110β 166[11][12][13][14]

p110δ 116[11][12][13][14]

p110γ 262[11][12][13][14]

p110α-H1047R mutant 58[15]

p110α-E545K mutant 99[15]

Vps34 >2,000[16]

mTOR >5,000[16]

DNA-PK >5,000[16]

Table 1: Biochemical potency and selectivity of Buparlisib (BKM120).

In cellular assays, Buparlisib demonstrates potent anti-proliferative activity across a wide

panel of cancer cell lines, with particular sensitivity observed in cells harboring PIK3CA

mutations or PTEN loss.[10][14] For instance, in multiple myeloma (MM) cell lines, Buparlisib
treatment resulted in dose-dependent growth inhibition, with IC50 values ranging from <1 µM to

over 10 µM after 24 hours of treatment.[15]

Synthesis of Buparlisib
The chemical synthesis of Buparlisib (5-(2,6-dimorpholinopyrimidin-4-yl)-4-

(trifluoromethyl)pyridin-2-amine) can be achieved through various routes. A common method

involves a multi-step process starting from 2,4,6-trichloropyrimidine.[8] A patented process

outlines a convergent synthesis strategy, which is efficient for large-scale production.[2]

The key steps in one described synthesis are:[2]
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Formation of Intermediate 4: Reaction of 2,4,6-trichloropyrimidine (Compound 2) with

morpholine (Compound 3) to yield 2,4-dimorpholino-6-chloropyrimidine.

Formation of Buparlisib: A Suzuki coupling reaction between the chlorinated pyrimidine

intermediate (Compound 4) and a pyridine-boronic acid derivative. This derivative is formed

in situ from 5-bromo-4-(trifluoromethyl)pyridin-2-amine (Compound 6) and

bis(pinacolato)diboron (Compound 5) in the presence of a palladium catalyst.[2]

Buparlisib Synthesis Route
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Caption: A convergent synthesis pathway for Buparlisib.

Key Experimental Protocols
PI3K Enzyme Inhibition Assay (Biochemical)
This protocol determines the IC50 of Buparlisib against PI3K isoforms.

Objective: To measure the 50% inhibitory concentration (IC50) of Buparlisib against p110

isoforms.
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Principle: A luminescence-based kinase assay that quantifies the amount of ATP remaining

in solution following a kinase reaction. Lower luminescence indicates higher kinase activity

(more ATP consumed).

Materials:

Recombinant PI3K enzymes (p110α, β, δ, γ).

Substrate: 1-α-phosphatidylinositol (PI).

ATP.

Buparlisib (BKM120) dissolved in DMSO.

Assay Buffer: 10 mM Tris pH 7.5, 5 mM MgCl₂, 20 mM NaCl, 1 mM DTT, 0.05% CHAPS.

Kinase-Glo® Luminescence Kinase Assay kit.

384-well plates.

Procedure:

Prepare serial dilutions of Buparlisib in DMSO. Distribute 1.25 µL of each dilution into a

384-well plate.[13]

Prepare a reaction mixture containing 10 nM of the respective PI3K isoform and 5 µg/mL

PI in the assay buffer.[13]

Add 25 µL of the reaction mixture to each well containing the inhibitor.

Initiate the kinase reaction by adding 25 µL of 2 µM ATP in assay buffer to each well.[13]

Incubate the plate at room temperature until approximately 50% of the ATP is consumed in

the control (no inhibitor) wells.

Stop the reaction by adding 25 µL of Kinase-Glo® solution to each well.[13]

Incubate for 5 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Cell-Based)
This protocol assesses the anti-proliferative effects of Buparlisib on cancer cell lines.

Objective: To determine the effect of Buparlisib on the proliferation of cancer cells and

calculate the IC50 value.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of

metabolically active cells. A decrease in ATP is proportional to the degree of cell death or

proliferation inhibition.

Materials:

Cancer cell line (e.g., A2780 ovarian cancer cells).[16]

Complete growth medium (e.g., DMEM with 10% FBS).

Buparlisib (BKM120) dissolved in DMSO.

CellTiter-Glo® Luminescent Cell Viability Assay kit.

96-well black-walled, clear-bottom plates.

Procedure:

Seed cells in a 96-well plate at a density of 1,000 cells/well in 100 µL of medium and allow

them to attach for 3-5 hours.[15]

Prepare serial dilutions of Buparlisib in the growth medium. The final DMSO

concentration should be kept constant (e.g., 0.1%) across all wells.[10]

Remove the initial medium from the cells and add 100 µL of the medium containing the

different concentrations of Buparlisib. Include vehicle-only controls.
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Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 3 days.[15]

After incubation, equilibrate the plate to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence with a plate reader.

Calculate cell viability as a percentage of the vehicle-treated control and determine the

IC50 value using non-linear regression analysis.

Conclusion
Buparlisib (BKM120) is a well-characterized pan-Class I PI3K inhibitor that emerged from a

focused drug discovery program targeting a fundamental cancer signaling pathway. Its

development provided significant insights into the therapeutic potential and challenges of pan-

PI3K inhibition. While its clinical progression has been hampered by toxicity, particularly

neuropsychiatric effects, the extensive preclinical and clinical data generated for Buparlisib
remain invaluable.[9][17] The technical information regarding its synthesis, mechanism of

action, and biological activity serves as a crucial reference for researchers developing next-

generation PI3K inhibitors with improved therapeutic indices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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